(S)-2-Isobutylpiperazine

Description

Significance of Piperazine (B1678402) Derivatives in Medicinal Chemistry

Piperazine derivatives are a significant class of organic compounds that have garnered immense interest in medicinal chemistry due to their structural versatility and broad spectrum of pharmacological activities. museonaturalistico.itresearchgate.net The presence of two nitrogen atoms in the piperazine ring allows for extensive chemical modifications, enabling the synthesis of diverse libraries of compounds. bohrium.comresearchgate.net This adaptability is crucial in the drug discovery process, particularly in lead optimization, where the goal is to enhance the potency, selectivity, and pharmacokinetic profile of potential drug candidates. museonaturalistico.itresearchgate.net

The piperazine moiety is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.govscispace.com This is attributed to several key features of the piperazine ring:

Improved Pharmacokinetic Properties: The two nitrogen atoms can act as hydrogen bond acceptors and donors, which often leads to increased water solubility and improved oral bioavailability of drug molecules. nih.govbohrium.com

Structural Rigidity and Polarity: The six-membered ring provides a degree of structural rigidity while the nitrogen atoms introduce polarity, which can influence how a molecule interacts with its biological target. bohrium.comnih.gov

Versatile Linker: The piperazine core often serves as a linker connecting different pharmacophores within a single molecule, allowing for the precise spatial arrangement of functional groups to optimize binding to a target receptor or enzyme. researchgate.net

Due to these favorable characteristics, piperazine derivatives have been successfully incorporated into a multitude of drugs across various therapeutic areas, including but not limited to:

Anticancer agents researchgate.netresearchgate.net

Antimicrobial and antifungal agents researchgate.netwisdomlib.org

Antidepressants and antipsychotics researchgate.netnih.gov

Anti-inflammatory drugs wisdomlib.org

Antiviral agents researchgate.net

Antimalarials researchgate.net

The continued exploration of piperazine-based compounds remains a vibrant area of research, with scientists constantly seeking to develop novel derivatives with enhanced therapeutic efficacy. museonaturalistico.it An analysis of small-molecule drugs approved by the U.S. FDA between 2012 and 2023 revealed that 36 of these drugs contain a piperazine ring system, with a significant number being anticancer medications. thieme-connect.com

Overview of Chiral Piperazines in Asymmetric Synthesis

The introduction of chirality into a piperazine scaffold significantly expands its potential applications, particularly in the field of asymmetric synthesis. Chiral piperazines are invaluable building blocks and auxiliaries for the stereoselective synthesis of complex molecules. rsc.orgnih.gov The presence of a stereocenter on the piperazine ring allows for the control of the three-dimensional arrangement of atoms in a chemical reaction, leading to the preferential formation of one enantiomer over the other. rsc.org

The development of efficient and practical methods for the synthesis of enantiomerically pure chiral piperazines is a key focus for synthetic organic chemists. rsc.orgnih.gov These methods often involve either the use of a chiral pool, starting from readily available chiral precursors, or the application of asymmetric catalysis. nih.gov For instance, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been developed as a method to access chiral piperazin-2-ones, which can then be converted to chiral piperazines. dicp.ac.cn

Chiral piperazine derivatives have been successfully employed in various asymmetric transformations, including:

Asymmetric Alkylation: Chiral diamides derived from piperazines have been used to achieve the diastereoselective alkylation of various substrates, leading to the formation of optically active alcohols and acids. oup.com

Asymmetric Acylation: A novel C2-symmetric chiral piperazine has been shown to be an effective ligand in the copper-catalyzed asymmetric benzoylation of meso-1,2-diols. organic-chemistry.org

The demand for enantiomerically pure compounds in the pharmaceutical industry continues to drive research into new and improved methods for the synthesis and application of chiral piperazines. rsc.org The ability to synthesize specific stereoisomers is critical, as different enantiomers of a drug can have vastly different pharmacological activities and metabolic profiles. rsc.org

(S)-2-Isobutylpiperazine: A Specific Chiral Building Block

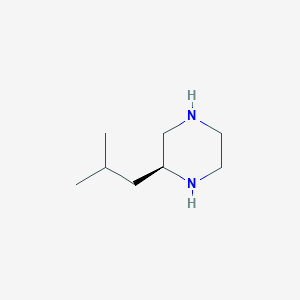

This compound is a specific chiral piperazine derivative that serves as a valuable building block in organic synthesis. Its structure consists of a piperazine ring with an isobutyl group attached to the carbon atom at the 2-position, with the stereochemistry at this center being (S).

Chemical and Physical Properties of this compound and its Derivatives

The properties of this compound and its common N-protected form, (S)-1-Boc-2-isobutylpiperazine, are crucial for their application in synthesis. The Boc (tert-butyloxycarbonyl) group is a common protecting group for the nitrogen atom, which can be readily removed under acidic conditions.

| Property | This compound | (S)-1-Boc-2-isobutylpiperazine |

| CAS Number | 106576-37-8 bldpharm.com | 674792-06-4 chemsrc.comchemshuttle.com |

| Molecular Formula | C8H18N2 bldpharm.com | C13H26N2O2 chemsrc.comchemshuttle.com |

| Molecular Weight | 142.24 g/mol bldpharm.com | 242.36 g/mol chemshuttle.comfishersci.fi |

| Boiling Point | Not readily available | 315.5±17.0 °C at 760 mmHg chemsrc.comchemsrc.com |

| Density | Not readily available | 1.0±0.1 g/cm3 chemsrc.comchemsrc.com |

| SMILES | CC(C)C[C@@H]1NCCNC1 bldpharm.com | CC(C)C[C@H]1CNCCN1C(=O)OC(C)(C)C chemshuttle.comcymitquimica.com |

Research Applications of this compound and Related Structures

While specific, direct research applications of this compound are not extensively detailed in publicly available literature, its structural motif is found within more complex molecules that have been investigated for their biological activity. For example, related structures such as (S)-1-benzyl-3-isobutylpiperazine-2,5-dione have been studied for their potential antiproliferative and erythroid differentiation effects against human chronic myelogenous leukemia cells. iiarjournals.org Furthermore, diketopiperazine derivatives containing an isobutyl group, such as (3Z,6S)-3-benzylidene-6-isobutylpiperazine-2,5-dione, have shown modest antiviral activity against the influenza A (H1N1) virus. nih.gov

The primary utility of this compound lies in its role as a chiral building block for the synthesis of more complex target molecules in drug discovery and other areas of chemical research. chemshuttle.commaneko.cz

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(2-methylpropyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-7(2)5-8-6-9-3-4-10-8/h7-10H,3-6H2,1-2H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYYCSTYYULCJLQ-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CNCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1CNCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80543667 | |

| Record name | (2S)-2-(2-Methylpropyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80543667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106576-37-8 | |

| Record name | (2S)-2-(2-Methylpropyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80543667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for S 2 Isobutylpiperazine and Its Analogues

Classical Approaches to Optically Active Piperazines

Traditional methods for obtaining enantiomerically pure piperazines have laid the groundwork for more advanced synthetic strategies. These approaches, while sometimes less direct, are fundamental to the field of stereochemistry.

Dimerization of Amino Acid Precursors

One of the classical methods for constructing the piperazine (B1678402) core involves the dimerization of amino acid derivatives. royalsocietypublishing.orgacs.org This approach often leads to the formation of 2,5-diketopiperazines (DKPs), which are cyclic dipeptides. royalsocietypublishing.orggoogle.com The dimerization can be achieved through the intermolecular amide bond formation and subsequent intramolecular lactamization of amino acid precursors. royalsocietypublishing.org For instance, L-cysteine has been used as a starting material, undergoing a thiol-ene click reaction followed by dimerization of the resulting amino acid intermediates to yield cysteine-based 2,5-diketopiperazines. royalsocietypublishing.org The reaction conditions, such as temperature and the choice of coupling reagents, are crucial to optimize the yield and minimize side reactions like decomposition. royalsocietypublishing.org It has been noted that at higher temperatures, epimerization of the chiral α-proton can occur, leading to a mixture of diastereomers. royalsocietypublishing.org These DKP intermediates can then be reduced to the corresponding piperazines.

Azomethine ylides, which are reactive intermediates in the Maillard reaction, can also undergo dimerization to form a piperazine moiety. acs.org For example, a model system using glyoxylic acid and glycine (B1666218) can form piperazine-2,5-dicarboxylic acid, which can then be converted to pyrazines through oxidative decarboxylation. acs.org

Optical Resolution of Racemic Piperazines

The separation of racemic mixtures of piperazines into their constituent enantiomers is a widely used classical technique. nih.govgoogle.com This process, known as optical resolution, typically involves the formation of diastereomeric salts with a chiral resolving agent. google.comacs.org The differing solubilities of these diastereomeric salts allow for their separation by crystallization. acs.org

| Resolving Agent Example | Racemic Piperazine Derivative | Key Outcome |

| Di-p-anisoyl-d-tartaric acid | Diphenyl-substituted N-methyl-piperazine | Successful resolution of 30g of racemate with a 37% yield and 98% ee after recrystallization. acs.org |

| N-tosyl-L-phenylalanine | (RS)-N-t-butyl-2-piperazinecarboxamide | Crude (S)-PBC·N-Ts-L-Phe salt obtained with 98.0% e.e. google.com |

Cyclization of Optically Active Amino Acid Derivatives

The construction of the piperazine ring can be achieved through the cyclization of optically active precursors derived from amino acids. This strategy leverages the readily available pool of chiral amino acids to introduce stereochemistry into the final piperazine product. nih.govacs.org

One such method involves the intramolecular alkylation of N-benzyl-N-chloroacetyl amino acid derivatives. acs.org However, this approach can sometimes favor the formation of six-membered 2,5-diketopiperazine rings, especially with dipeptide precursors. acs.org A more direct route involves the conversion of optically pure amino acids into 1,2-diamines, which can then be cyclized to form the piperazine ring. researchgate.net For instance, 2,3-substituted piperazine acetic acid esters have been synthesized from optically pure amino acids in a five-step process with high enantiomeric purity. researchgate.net

Another approach involves the condensation of an N-Boc protected amino acid with another amino acid derivative, followed by reduction and cyclization. nih.gov For example, (R)-(–)-phenylglycinol can be condensed with N-Boc glycine, followed by a series of steps including reduction, protection, selective condensation with bromoacetic acid, and finally cyclization to yield a 2-oxopiperazine. nih.gov

Advanced Stereoselective Synthesis of (S)-2-Isobutylpiperazine

More contemporary methods offer greater control over stereochemistry, leading directly to the desired enantiomer of 2-substituted piperazines like this compound. These methods are often more efficient and avoid the need for classical resolution.

Preparation from Ethyl (S)-2-(2-Alkyl-1-aziridinyl)acetates

A notable stereoselective synthesis involves the reaction of ethyl (S)-2-(2-alkyl-1-aziridinyl)acetates with an amine in the presence of a Lewis acid catalyst. oup.com Specifically, ethyl (S)-2-(2-isobutyl-1-aziridinyl)acetate can be reacted with a large excess of ammonia (B1221849) using boron trifluoride etherate (BF₃·OEt₂) as a catalyst to produce (S)-3-isobutyl-2-piperazinone. oup.com

The reaction is typically carried out in a sealed stainless steel tube at elevated temperatures (95-98 °C) for an extended period (72 hours). oup.com The resulting piperazinone retains the configuration of the starting aziridine. oup.com This method provides a direct route to the chiral piperazinone precursor of this compound.

| Starting Material | Reagent | Product | Yield |

| Ethyl (S)-2-(2-isobutyl-1-aziridinyl)acetate | Ammonia, BF₃·OEt₂ | (S)-3-Isobutyl-2-piperazinone | 83% oup.com |

Reduction of (S)-3-Isobutyl-2,5-piperazinedione Precursors

The reduction of a chiral 2,5-diketopiperazine (also known as a cyclic dipeptide) is a common and effective method for synthesizing 2-substituted piperazines. nih.govoup.com To obtain this compound, the precursor (S)-3-isobutyl-2,5-piperazinedione is required. oup.com This diketopiperazine can be prepared from the corresponding amino acid, L-leucine. cuni.cz

The reduction of the two amide carbonyl groups in the diketopiperazine ring to methylene (B1212753) groups is typically accomplished using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄). oup.com The reaction is generally performed in an ethereal solvent like diethyl ether at a low temperature (0 °C) and stirred for an extended period to ensure complete reduction. oup.com This process directly yields the desired this compound. oup.com The stereochemistry of the final product is determined by the configuration of the diketopiperazine precursor. oup.com

A solvent-free approach for the synthesis of (S)-3-Isobutylpiperazine-2,5-dione involves the thermal deprotection of a Boc-protected dipeptide on silica (B1680970) gel, followed by intramolecular condensation. cuni.cz

| Precursor | Reducing Agent | Product |

| (S)-3-Isobutyl-2,5-piperazinedione | Lithium aluminum hydride (LiAlH₄) | This compound oup.com |

Palladium-Catalyzed Carboamination Strategies for Substituted Piperazines

Palladium-catalyzed reactions have become a powerful tool for the synthesis of nitrogen-containing heterocycles, including substituted piperazines. acs.org These methods often allow for the modular construction of the piperazine ring, enabling the introduction of various substituents with a high degree of control. nih.gov

One notable strategy involves the palladium-catalyzed carboamination reaction between aryl or alkenyl halides and appropriately substituted ethylenediamine (B42938) derivatives to form the piperazine ring. nih.govnih.gov This approach has been successfully employed for the stereoselective synthesis of enantiomerically enriched cis-2,6-disubstituted piperazines starting from amino acid precursors. nih.govnih.gov The reactions typically proceed with good to excellent diastereoselectivity and generate two chemical bonds and up to two stereocenters in a single step, without loss of enantiomeric purity. nih.gov The synthesis requires only four to five steps from commercially available amino acids and allows for the modular construction of piperazines with different substituents at the N1, N4, C2, and C6 positions. nih.govnih.gov

Another innovative palladium-catalyzed method provides a modular route to highly substituted piperazines through the cyclization of a propargyl unit with various diamine components. acs.orgorganic-chemistry.orgnih.gov This process is promoted by palladium catalysts under mild conditions and couples two carbons from the propargyl starting material with a bis-nitrogen nucleophile. acs.orgnih.gov The reaction tolerates significant modifications of both the diamine and the propargyl carbonate, affording a wide range of piperazine and piperazinone products in good to excellent yields with high regio- and stereochemical control. acs.org

| Catalyst System | Substrates | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Pd₂(dba)₃ / P(2-furyl)₃ | Substituted Ethylenediamine & Aryl/Alkenyl Halide | cis-2,6-Disubstituted Piperazines | High diastereoselectivity (14:1 to >20:1); 95-99% ee. | nih.govnih.gov |

| Pd(OAc)₂ / PPh₃ | N-Allylphenylenediamine Derivatives & Aryl Halide | Tetrahydroquinoxalines (Fused Piperazines) | Used to explore the synthesis of fused bicyclic piperazines. | nih.gov |

| Palladium Catalyst | Propargyl Carbonate & Diamine | Highly Substituted Piperazines | Modular; proceeds under mild conditions; high yields. | acs.orgnih.gov |

Synthesis of Protected this compound Derivatives

In multi-step syntheses involving piperazine scaffolds, it is often necessary to selectively protect one or both of the nitrogen atoms. This prevents unwanted side reactions and allows for the controlled, sequential functionalization of the piperazine ring. The choice of protecting group is critical and depends on its stability to the reaction conditions used in subsequent steps and the ease of its removal.

N-Boc Protection Strategies

The tert-butyloxycarbonyl (Boc) group is one of the most common nitrogen-protecting groups used in organic synthesis due to its stability under a wide range of reaction conditions and its straightforward removal under acidic conditions. organic-chemistry.org For an unsymmetrical piperazine like this compound, mono-protection is essential for regioselective derivatization at the unsubstituted nitrogen atom.

The standard method for N-Boc protection involves the reaction of the piperazine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org For the synthesis of mono-Boc-piperazine, controlling the stoichiometry is crucial to minimize the formation of the di-protected byproduct. chemicalbook.com Alternative methods have been developed to improve the selectivity and efficiency of mono-Boc protection. One such method involves reacting piperazine with acetic acid to form a salt before acylation with Boc₂O, which enhances the specificity of the N-protection step. chemicalbook.com Another innovative approach uses diethanolamine (B148213) as a starting material, which undergoes chlorination, Boc protection, and finally cyclization with ammonia to yield 1-Boc-piperazine with high yield and purity. google.com

The resulting protected compound, tert-butyl (2S)-2-isobutylpiperazine-1-carboxylate, also known as (S)-1-Boc-2-isobutylpiperazine, is a key intermediate for the synthesis of more complex molecules. nih.govfishersci.fi This intermediate allows for further functionalization at the unprotected N4 nitrogen.

| Method | Starting Material | Reagents | Key Advantages/Disadvantages | Reference |

|---|---|---|---|---|

| Direct Reaction | Anhydrous Piperazine | Di-tert-butyl dicarbonate (Boc₂O) | Can result in low yields of mono-protected product due to formation of di-Boc-piperazine. | chemicalbook.com |

| Salt Formation | Piperazine | 1. Acetic Acid; 2. Di-tert-butyl dicarbonate | Improves selectivity for mono-protection. | chemicalbook.com |

| Multi-step Synthesis | Diethanolamine | 1. Thionyl chloride; 2. Boc₂O; 3. Ammonia | High yield (>93.5%) and purity; suitable for industrial production. | google.com |

Modular Synthesis of Piperazine-Containing Scaffolds for Complex Molecules

The piperazine ring is a prevalent scaffold in bioactive molecules. rsc.orgrsc.org Modular synthesis approaches are highly valuable as they allow for the systematic variation of substituents around the piperazine core, facilitating the rapid generation of compound libraries for drug discovery and other applications. rsc.orgrsc.org

One effective modular strategy involves the combination of cyclic sulfamidate and hydroxy sulfonamide building blocks. rsc.orgrsc.orgresearchgate.net This method can produce piperazine, 1,4-diazepane, and 1,5-diazocane scaffolds by varying the building blocks used. rsc.orgrsc.org The process involves the ring-opening of a cyclic sulfamidate by a hydroxy sulfonamide, followed by cyclization. rsc.org This approach allows for control over the ring size, substitution pattern, and stereochemistry of the resulting heterocyclic scaffold. rsc.orgrsc.org

Another powerful modular approach is the palladium-catalyzed cyclization reaction between propargyl carbonates and various diamine components. acs.org This method is highly versatile, enabling significant modifications to both the diamine and the propargyl unit, thus providing access to a diverse range of highly substituted piperazines under mild conditions. acs.org Similarly, titanium and zirconium catalysts have been used for the efficient and modular synthesis of 2,5-asymmetrically disubstituted piperazines from simple amines and alkynes, requiring minimal purification steps and no protecting groups. nih.gov These modular strategies underscore the flexibility of modern synthetic chemistry in creating complex molecular architectures based on the piperazine framework.

| Synthetic Strategy | Key Building Blocks | Catalyst/Reagents | Scaffold Diversity | Reference |

|---|---|---|---|---|

| Cyclic Sulfamidate Ring-Opening | Cyclic sulfamidates, Hydroxy sulfonamides | Base-mediated cyclization | Variable ring size (piperazines, diazepanes), substitution, and configuration. | rsc.orgrsc.org |

| Palladium-Catalyzed Cyclization | Propargyl carbonates, Diamines | Palladium catalyst | Highly substituted piperazines and piperazinones with high regio- and stereocontrol. | acs.org |

| Metal-Catalyzed Cycloaddition | Amines, Alkynes | Titanium and Zirconium catalysts | 2,5-asymmetrically disubstituted piperazines; protection-free. | nih.gov |

Advanced Analytical and Spectroscopic Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the structural elucidation of organic compounds. By probing the interaction of molecules with electromagnetic radiation, these techniques reveal distinct information about the chemical environment of atoms and functional groups, allowing for a detailed molecular characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For (S)-2-Isobutylpiperazine, both ¹H and ¹³C NMR spectroscopy provide crucial information about the number and connectivity of protons and carbons.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the isobutyl group and the piperazine (B1678402) ring. The isobutyl group would present a doublet for the two methyl groups, a multiplet for the methine proton, and a multiplet for the methylene (B1212753) protons. The protons on the piperazine ring would appear as a series of complex multiplets due to their diastereotopic nature and coupling with each other. The N-H protons of the piperazine ring would likely appear as broad singlets.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of unique carbon environments. For this compound, distinct signals would be expected for the methyl, methine, and methylene carbons of the isobutyl group, as well as for the four unique carbons of the piperazine ring. The chemical shifts of these carbons are influenced by their local electronic environment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: The following data are predicted values based on the analysis of structurally related compounds, as specific experimental data for this compound is not readily available in the cited literature.

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Isobutyl-CH₃ | ~ 0.9 (d, 6H) | ~ 22.5 |

| Isobutyl-CH | ~ 1.7 (m, 1H) | ~ 25.0 |

| Isobutyl-CH₂ | ~ 2.4 (m, 2H) | ~ 45.0 |

| Piperazine-C2-H | ~ 2.8 (m, 1H) | ~ 58.0 |

| Piperazine-C3-H₂ | ~ 2.9 (m, 2H) | ~ 46.0 |

| Piperazine-C5-H₂ | ~ 2.7 (m, 2H) | ~ 46.5 |

| Piperazine-C6-H₂ | ~ 2.6 (m, 2H) | ~ 50.0 |

| Piperazine-N1-H | broad s | - |

| Piperazine-N4-H | broad s | - |

d = doublet, m = multiplet, s = singlet

Mass Spectrometry (MS) Characterization

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation of the molecular ion would likely proceed through several characteristic pathways for amines and piperazine derivatives. A common fragmentation pathway for piperazine rings involves ring opening and subsequent cleavage. The isobutyl group can also be lost as a radical, leading to a significant fragment ion.

| m/z | Predicted Fragment | Description |

| 142 | [C₈H₁₈N₂]⁺ | Molecular Ion (M⁺) |

| 127 | [M - CH₃]⁺ | Loss of a methyl radical |

| 99 | [M - C₃H₇]⁺ | Loss of a propyl radical (from isobutyl group) |

| 85 | [C₄H₉N₂]⁺ | Cleavage of the isobutyl group |

| 56 | [C₃H₆N]⁺ | Fragment from piperazine ring cleavage |

Chiroptical Spectroscopy (CD, ORD)

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is essential for investigating the stereochemistry of chiral molecules. fiveable.melibretexts.org These techniques measure the differential interaction of left- and right-circularly polarized light with a chiral compound. libretexts.org

For this compound, the presence of a stereocenter at the C2 position of the piperazine ring makes it optically active. The CD spectrum would be expected to show a Cotton effect, which is the characteristic change in the sign of the CD signal around the wavelength of an electronic absorption. scribd.comamrita.edu The sign of the Cotton effect can often be correlated with the absolute configuration of the stereocenter. Similarly, the ORD spectrum would display an anomalous curve in the region of the Cotton effect. scribd.comamrita.edu

Table 3: Predicted Chiroptical Properties for this compound Note: The sign of the Cotton effect is a prediction based on empirical rules for chiral amines and may vary depending on the specific electronic transitions.

| Technique | Parameter | Predicted Observation |

| Circular Dichroism (CD) | Cotton Effect Sign | Positive or Negative, depending on the electronic transition |

| Optical Rotatory Dispersion (ORD) | Curve Type | Anomalous curve corresponding to the Cotton effect |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H and C-H bonds. The N-H stretching vibrations of the secondary amine groups in the piperazine ring would typically appear as one or two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the isobutyl group and the piperazine ring would be observed in the 2850-3000 cm⁻¹ region. Additionally, N-H bending vibrations are expected around 1600 cm⁻¹.

Table 4: Predicted Characteristic Infrared Absorption Bands for this compound Note: The following data are predicted values based on the typical IR absorption frequencies for the functional groups present in the molecule.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Functional Group |

| N-H Stretch | 3300 - 3500 | Secondary Amine (Piperazine) |

| C-H Stretch (sp³) | 2850 - 3000 | Alkyl (Isobutyl and Piperazine) |

| N-H Bend | 1590 - 1650 | Secondary Amine (Piperazine) |

| C-H Bend | 1350 - 1470 | Alkyl (Isobutyl and Piperazine) |

Stereochemical Assignment Methods

While chiroptical spectroscopy can provide evidence for the absolute configuration, chemical derivatization methods followed by NMR analysis are often used for unambiguous stereochemical assignment.

Application of Modified Mosher's Method

The Modified Mosher's Method is a widely used NMR technique for determining the absolute configuration of chiral secondary alcohols and amines. oregonstate.edunih.gov The method involves the derivatization of the chiral substrate with the two enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) chloride, to form a pair of diastereomers. oregonstate.edunih.gov

In the case of this compound, one of the secondary amine groups would be reacted with (R)-MTPA chloride and (S)-MTPA chloride in separate reactions to form the corresponding diastereomeric amides. The ¹H NMR spectra of these two diastereomers are then recorded and compared. The differences in the chemical shifts (Δδ = δS - δR) for the protons near the stereocenter are analyzed. Based on the established model for Mosher's amides, the sign of the Δδ values for protons on either side of the stereocenter can be used to deduce the absolute configuration. nih.gov

Table 5: Hypothetical Δδ (δS - δR) Values for the Mosher's Amide of this compound Note: This table presents hypothetical data to illustrate the application of the Modified Mosher's Method. Positive Δδ values are expected for protons on one side of the MTPA plane, and negative values on the other, allowing for the assignment of the absolute configuration.

| Proton(s) | Hypothetical δ for (S)-MTPA amide (ppm) | Hypothetical δ for (R)-MTPA amide (ppm) | Hypothetical Δδ (δS - δR) (ppm) |

| Isobutyl-CH | 1.90 | 1.85 | +0.05 |

| Isobutyl-CH₂ | 2.55 | 2.50 | +0.05 |

| Isobutyl-CH₃ | 0.95 | 0.92 | +0.03 |

| Piperazine-C3-Hₐ | 3.10 | 3.18 | -0.08 |

| Piperazine-C3-Hₑ | 3.00 | 3.05 | -0.05 |

X-ray Crystallographic Analysis of Piperazine Scaffolds

Single-crystal X-ray crystallography is an unparalleled technique for the definitive determination of the three-dimensional structure of a crystalline compound, including the absolute configuration of chiral centers. The analysis of a suitable single crystal of a derivative of this compound can provide precise information on bond lengths, bond angles, and the conformation of the piperazine ring, unequivocally confirming its stereochemistry.

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate the electron density map of the molecule, from which the atomic positions can be determined. For chiral molecules, the data can be used to determine the Flack parameter, which provides a high degree of confidence in the assignment of the absolute configuration.

Table 2: Representative Crystallographic Data for a Substituted Piperazine Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.580 |

| b (Å) | 8.963 |

| c (Å) | 18.904 |

| β (°) | 106.85 |

| Volume (ų) | 2202.1 |

| Z | 4 |

| R-factor | 0.045 |

Note: This data is for 1-benzhydryl-4-(toluene-4-sulfonyl)-piperazine and serves as an illustrative example of the type of information obtained from an X-ray crystallographic analysis of a piperazine-containing compound. researchgate.net

Derivatives and Analogues of S 2 Isobutylpiperazine in Research

Diketopiperazine Analogues and Their Chemical Modifications

Diketopiperazines (DKPs), also known as cyclic dipeptides (CDPs), are the smallest and most common cyclic peptides found in nature, formed from the condensation of two α-amino acids. acs.orgresearchgate.net The piperazine-2,5-dione core is a privileged scaffold in medicinal chemistry due to its structural rigidity, stability, and ability to present substituents in well-defined spatial orientations. researchgate.netnih.gov

(S)-3-Isobutyl-2,5-piperazinedione is a diketopiperazine that incorporates the isobutyl side chain characteristic of the amino acid leucine. This and related structures are of interest for their diverse biological activities. Research has focused on designing and synthesizing novel 3,6-diunsaturated 2,5-diketopiperazine derivatives as potential anticancer agents. mdpi.com For example, a series of derivatives based on marine natural products were designed and synthesized to be tested against A549 (lung cancer) and HeLa (cervical cancer) cell lines. mdpi.com

One notable compound from this research, which features naphthalen-1-ylmethylene and 2-methoxybenzylidene groups at the 3 and 6 positions of the DKP ring, demonstrated significant inhibitory activity against both A549 and HeLa cells, with IC50 values of 1.2 μM and 0.7 μM, respectively. mdpi.com Further studies revealed this compound could induce apoptosis and cause cell cycle arrest in the G2/M phase in both cell lines. mdpi.com

| Compound ID | Modifications | Target Cell Line | IC50 Value | Biological Effect |

| Compound 11 | Naphthalen-1-ylmethylene at C3, 2-methoxybenzylidene at C6 | A549 (Lung Cancer) | 1.2 μM | Induces apoptosis, G2/M cell cycle arrest |

| HeLa (Cervical Cancer) | 0.7 μM | Induces apoptosis, G2/M cell cycle arrest |

This table summarizes the anticancer activity of a key 3,6-diunsaturated 2,5-diketopiperazine derivative.

Cyclic dipeptides (CDPs), including those with isobutyl substituents, are recognized for their conformational stability compared to their linear counterparts. nih.gov This structural constraint enhances their metabolic stability, bioavailability, and binding affinity to specific biological targets. nih.govmdpi.com The isobutyl group, derived from leucine, contributes to the lipophilicity of the molecule, which can influence its pharmacokinetic properties. The synthesis of these compounds is crucial for their biological evaluation, as they are often found in low concentrations in nature. nih.gov

Research into CDPs extends to enzymatic modifications. Studies have investigated the behavior of cyclic dipeptide prenyltransferases with various substrates. nih.gov These enzymes are responsible for attaching prenyl groups to the CDP core, a key step in the biosynthesis of many natural products. Understanding how these enzymes interact with different CDPs and alkyl donors can lead to the creation of novel bioactive compounds through chemoenzymatic synthesis. nih.gov

The versatility of the diketopiperazine scaffold allows for extensive chemical modification at the nitrogen atoms and the α-carbon side chains. researchgate.netresearchgate.net A general and efficient method has been developed for the synthesis of unsymmetrical 1,3,4,6-tetrasubstituted 2,5-diketopiperazines. nih.gov This method involves the cyclization of N-amide alkylated dipeptide methyl esters, followed by a second alkylation step, to produce the desired tetrasubstituted DKPs in good yields. nih.gov This approach demonstrates that the DKP scaffold can be used for further chemical manipulation to create novel structures with desired properties. nih.gov

Another strategy allows for the selective modification of customizable units within DKP substrates to generate rigid scaffolds with four tailor-made, spatially-oriented chains. researchgate.net This methodology provides scaffolds in high optical purity that can be valuable for applications in drug discovery and material science. researchgate.net The ability to tailor the N- and α-chains allows for the introduction of various functional groups, such as cationic or hydrophobic residues, which can influence properties like cell penetration or interaction with biological targets. researchgate.net Diketopiperazine formation is also a known degradation pathway for peptides, and the nature of the N-terminus amino acid side chain (e.g., nonpolar alkyl vs. polar) can significantly influence the rate of this cleavage. nih.gov

Heterocyclic Hybrids Incorporating the Piperazine (B1678402) Moiety

Molecular hybridization is a powerful strategy in drug discovery that combines two or more distinct pharmacophores into a single molecule. mdpi.combohrium.com This approach aims to create hybrid compounds with enhanced affinity, improved efficacy, or a dual mode of action. The piperazine ring is a common building block in this strategy due to its favorable physicochemical properties and its presence in numerous bioactive compounds.

Researchers have synthesized and evaluated novel derivatives combining a piperazine or piperidine ring with a benzothiazole (B30560) moiety. One area of focus has been the development of potent and selective peroxisome proliferator-activated receptor δ (PPARδ) agonists, which are promising targets for treating metabolic diseases like atherosclerosis. nii.ac.jp Through virtual screening and subsequent structural optimization, a new series of small-molecule PPARδ agonists with a piperidinyl-benzothiazole structure was identified. nii.ac.jp An optimized compound from this series demonstrated good ADME (absorption, distribution, metabolism, and excretion) profiles and showed efficacy in increasing HDL-C levels in a mouse model. nii.ac.jp

In the field of oncology, new analogues based on benzothiazole-piperazine conjugates have been synthesized and assessed for their anticancer properties. researchgate.net A series of these compounds showed significant inhibitory activity against prostate cancer cells. researchgate.net Specifically, 2-(4-(pyrimidin-2-yl)piperazin-1-yl)benzo[d]thiazole was identified as the most active compound in a cell viability assay, with an IC50 value of 19.98 μM. researchgate.net Other studies have reported the synthesis of benzothiazole-piperazine derivatives with cytotoxic activities against various cancer cell lines, including hepatocellular, breast, and colorectal cancers. nih.gov Certain aroyl-substituted compounds were found to be particularly active, inducing apoptosis by causing cell cycle arrest at the subG1 phase.

| Compound Class | Target | Biological Activity | Key Findings |

| Piperidinyl-Benzothiazole | PPARδ | Agonist | Increased HDL-C levels in vivo; potential for treating metabolic diseases. nii.ac.jp |

| Benzothiazole-Piperazine | Prostate Cancer Cells (C4-2) | Anticancer | 2-(4-(pyrimidin-2-yl)piperazin-1-yl)benzo[d]thiazole showed an IC50 of 19.98 μM. researchgate.net |

| Benzothiazole-Piperazine | Various Cancer Cell Lines | Cytotoxic | Aroyl-substituted derivatives induce apoptosis via subG1 cell cycle arrest. nih.gov |

This table presents research findings on piperidinyl/piperazinyl-benzothiazole derivatives.

The isoxazole (B147169) ring is another five-membered heterocycle that exhibits a broad spectrum of biological activities and is frequently used in molecular hybridization. mdpi.comresearchgate.net The combination of isoxazole and piperazine moieties has led to the development of promising anticancer agents. nih.govnih.gov

A novel series of isoxazole-piperazine hybrids was synthesized and evaluated for cytotoxic activity against human liver (Huh7) and breast (MCF-7) cancer cell lines. nih.gov Several compounds within this series showed potent cytotoxicity, with IC50 values in the low micromolar range (0.3–3.7 μM). nih.gov Further mechanistic studies with the most active compounds in liver cancer cells were pursued to understand their mode of action. nih.gov

Another study focused on developing isoxazole-piperazine analogues with the potential to inhibit liver cancer stem cells (CSCs). nih.gov Compounds were screened for their antiproliferative effects against hepatocellular carcinoma (HCC) and breast cancer cells, demonstrating IC50 values ranging from 0.09 to 11.7 μM. nih.gov Subsequent biological studies showed that the lead compounds induced G1 or G2/M cell cycle arrest, leading to apoptotic cell death. nih.gov Importantly, these compounds significantly reduced the proportion of liver CSCs and decreased the expression of stemness markers, suggesting their potential as leads for developing effective anticancer drugs against HCC with stem cell-like properties. nih.gov

Benzimidazole-Piperazine Hybrids

The fusion of benzimidazole and piperazine moieties has yielded hybrid compounds with significant therapeutic potential, particularly in oncology and anthelmintic applications. nih.govresearchgate.net The benzimidazole ring is a key component in several anthelmintic drugs, and its combination with piperazine has been explored to create new agents with enhanced activity. nih.govnih.gov

Research has demonstrated that benzimidazole-piperazine hybrids exhibit noteworthy antiproliferative effects. A series of these hybrids were evaluated for their cytotoxic activity against human lung (A549) and breast (MCF-7) cancer cell lines. researchgate.net Many of these compounds showed significant and preferential activity against the A549 lung cancer cell line, with IC50 values ranging from 2.8 to 7.8 μM. nih.govresearchgate.net Specifically, one compound exhibited a balanced cytotoxic effect against both lung and breast cancer cells, with IC50 values of 5.4 μM and 4.2 μM, respectively. researchgate.net

Further studies into the mechanism of action suggest that these hybrids induce apoptotic cell death. researchgate.net This is supported by observations of morphological changes in treated cells, PARP-1 cleavage, and caspase 7 activation. researchgate.net In the context of anthelmintic activity, benzimidazole compounds containing a piperazine fragment at the C-2 position have been assessed against Trichinella spiralis muscle larvae. nih.gov One particular derivative, a 4-chlorophenyl-substituted compound, demonstrated superior efficacy compared to the reference drug albendazole. nih.gov

The synthesis of these hybrids often involves reacting substituted piperazines with a benzimidazole precursor. For instance, methyl-5-(4-substituted piperazin-1-yl)benzimidazole-2-carbamates have been synthesized from 5-chloro-2-nitroaniline and N-monosubstituted piperazines. nih.gov

Pyridazine-Based α-Helix Mimetics

The interaction between proteins is often mediated by α-helical structures, making them attractive targets for therapeutic intervention. Small molecules that can mimic the spatial arrangement of critical amino acid side chains on an α-helix, known as α-helix mimetics, are of significant interest. nih.gov The piperazine scaffold has been incorporated into various designs of α-helix mimetics due to its ability to serve as a rigid core for presenting side-chain functionalities.

One approach utilizes a pyridazine core to create nonpeptidic scaffolds that mimic the presentation of residues at the i, i+4, and i+7 positions of a peptide α-helix. nih.gov The synthesis for these mimetics is designed to be versatile, allowing for the creation of libraries of low molecular weight compounds. nih.gov

Another design involves a triazine-piperazine-triazine structure, which can also project functional groups to mimic the i, i+3 or i+4, and i+7 residues. sookmyung.ac.kr While this scaffold showed promise, its conformational flexibility could lead to an entropy penalty upon binding to a target protein. To address this, conformationally restricted versions were developed by introducing a covalent bridge to limit rotation. This strategy led to bridged α-helix mimetics with significantly enhanced binding affinity and specificity for their target protein. sookmyung.ac.kr

Oxopiperazine-based scaffolds offer another avenue for creating α-helix mimetics. acs.org These can be assembled from α-amino acids, allowing for rapid diversification. Computational design tools like Rosetta have been used to optimize these oxopiperazine helix mimetics (OHMs), leading to potent inhibitors of protein-protein interactions, such as the p53-MDM2 interaction. acs.org

Sterically Modified Piperazine Derivatives

The introduction of sterically bulky substituents onto the piperazine ring can significantly influence the properties and applications of the resulting derivatives. Steric hindrance can affect the reactivity of the nitrogen atoms, the conformational preferences of the ring, and the binding interactions with biological targets.

The synthesis of sterically hindered piperazines can be achieved through various methods. For example, a palladium-catalyzed amination has been shown to be effective for coupling sterically hindered aryl chlorides with piperazine, affording good yields of the desired products. organic-chemistry.org

In the context of drug design, steric modifications are used to fine-tune the selectivity and potency of piperazine-containing compounds. For instance, the activity of certain adenosine analogs with a piperazine moiety was influenced by steric factors, affecting their binding to enzymes. nih.gov

The stereochemistry of substituents on the piperazine ring is also crucial. For example, in the case of 2,5-dimethylpiperazine used in polyurethane-urea polymers, the cis and trans isomers impart different properties to the final material. google.com The cis form allows for better processability, while the trans form contributes to superior tensile characteristics. google.com This highlights how steric arrangements can dictate the macroscopic properties of materials derived from substituted piperazines.

Piperazine-Based Polyurea Compounds

Polyureas are a class of polymers characterized by the presence of urea linkages in their backbone. They can be synthesized by the reaction of isocyanates with amines. Piperazine, with its two secondary amine groups, can act as a diamine monomer in the synthesis of polyureas. google.comqpeng.org

Piperazine-based polyureas have been investigated for various applications, including as corrosion inhibitors. A piperazine-based polyurea inhibitor, synthesized from piperazine and tolylene diisocyanate (TDI), has been shown to provide significant protection for mild steel in saline environments. qpeng.org The mechanism of inhibition involves the adsorption of the polymer onto the steel surface. qpeng.org

The properties of these polymers can be tailored by the choice of the isocyanate component and the piperazine derivative. The reaction of isocyanate-terminated polyurethanes with piperazine compounds results in polyurethane-urea polymers with urea-linked heterocyclic structures. google.com These materials can range from elastomers to plastics, with properties influenced by the specific piperazine used. For example, the use of 2,5-dimethylpiperazine can affect the processability and tensile strength of the resulting polymer. google.com

The synthesis of these polymers can be carried out in solution, with the piperazine being added to a solution of the isocyanate. qpeng.org The resulting polyurea can then be collected and processed. These materials are noted for their potential in applications requiring robust and resistant polymers. mdpi.com

Mechanistic and Biological Research Applications of S 2 Isobutylpiperazine Analogues

Structure-Activity Relationship (SAR) Studies of Piperazine (B1678402) Derivativesmdpi.com

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound relates to its biological activity researchgate.net. These studies guide the rational design of new molecules with enhanced therapeutic properties, such as improved potency and selectivity, while minimizing off-target effects researchgate.net. For piperazine derivatives, SAR analyses focus on how substitutions on the piperazine ring and the stereochemistry of those substituents affect the compound's pharmacological profile researchgate.netresearchgate.net.

The nature of alkyl side chains attached to the piperazine ring significantly impacts the biological activity of the resulting analogues. Modifications to these side chains can alter a compound's lipophilicity, size, and shape, which in turn influences its pharmacokinetic and pharmacodynamic properties researchgate.netresearchgate.net.

Key findings from research on N-alkyl piperazine side chains include:

Lipophilicity and Permeability: The length and branching of the alkyl chain affect the molecule's oil-water partition coefficient (lipophilicity). This is crucial for its ability to cross biological membranes, including the blood-brain barrier researchgate.net. For instance, replacing a butylamine (B146782) side chain with N-alkyl-substituted piperazine heterocycles has been shown to improve permeability in Parallel Artificial Membrane Permeability Assays (PAMPA) nih.gov.

Receptor Binding and Potency: The size and shape of the alkyl group can directly influence how the molecule fits into the binding pocket of a target receptor. Bulky substituents may enhance binding through favorable interactions or, conversely, cause steric hindrance that reduces affinity researchgate.net. In studies on CXCR4 antagonists, replacing a butylamine side chain with an N-propyl piperazine group maintained potent antagonist activity nih.gov. However, a methyl substitution on the piperazine resulted in a nearly 10-fold loss in potency, demonstrating the sensitivity of the receptor to the size of the alkyl group nih.gov.

Metabolic Stability: Alkyl side chains are often sites of metabolic modification by enzymes such as cytochrome P450 (CYP450) nih.gov. Strategic modification of these chains can enhance metabolic stability. For example, piperazine side chain analogues have demonstrated better liver microsomal stability compared to their parent compounds in some series nih.gov. The introduction of a 3-ethoxy or 3-isopropoxy substituent on a pyridine (B92270) ring connected to a piperazine moiety resulted in enhanced metabolic stability nih.gov.

Table 1: Influence of Alkyl Side Chain Modifications on Biological Properties of Piperazine Analogues

| Modification | Observed Effect | Example Context | Reference |

|---|---|---|---|

| Replacement of Butyl Amine with N-Propyl Piperazine | Retained CXCR4 antagonist activity; improved metabolic stability; reduced CYP450 2D6 activity. | Development of CXCR4 antagonists. | nih.gov |

| Methyl Substitution on Piperazine | ~10-fold loss in CXCR4 potency; increased muscarinic activity. | SAR studies of CXCR4 antagonists. | nih.gov |

| Ethyl Substitution on Piperazine | Similar potency to propyl analogue but with greatly improved CYP450 2D6 and permeability properties. | Optimization of drug-like properties in CXCR4 antagonists. | nih.gov |

| Introduction of 3-Ethoxy or 3-Isopropoxy Substituent | Enhanced metabolic stabilities. | Development of bis(heteroaryl)piperazine (BHAP) reverse transcriptase inhibitors. | nih.gov |

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining the biological activity of piperazine derivatives researchgate.net. Since biological targets like receptors and enzymes are chiral, they often interact differently with different stereoisomers (enantiomers or diastereomers) of a drug molecule.

The (S)-configuration of 2-isobutylpiperazine specifies a particular spatial orientation of the isobutyl group relative to the piperazine ring. This fixed geometry has profound implications for receptor interactions:

Enantioselective Binding: Different enantiomers of a chiral drug can exhibit distinct pharmacological profiles researchgate.net. One enantiomer may bind to a target receptor with high affinity, while the other may have significantly lower affinity or interact with a completely different receptor. This stereoselectivity arises from the need for a precise three-point attachment between the ligand and the receptor binding site.

Improved Potency and Selectivity: By isolating a single, more active enantiomer, such as the (S)-isomer, it is often possible to develop a drug with greater potency and a better side-effect profile. The less active or inactive enantiomer can sometimes contribute to off-target effects or toxicity.

Conformational Rigidity: The piperazine ring itself provides a degree of structural rigidity nih.gov. The addition of a chiral center, as in (S)-2-isobutylpiperazine, further defines the conformational possibilities of the molecule, which can pre-organize it for optimal binding to a specific receptor subtype, thus enhancing selectivity researchgate.net.

Receptor Interaction and Modulation Studies

Analogues of this compound are investigated for their ability to interact with and modulate the activity of various physiological receptors, which is key to their therapeutic potential.

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that play crucial roles in metabolism and inflammation. PPARδ is the most abundantly expressed subtype in the brain and is a potential therapeutic target for neurodegenerative diseases like Alzheimer's disease nih.gov.

The development of highly potent and selective PPARδ agonists is an active area of research. While specific studies on this compound as a PPARδ agonist are not detailed, the development of synthetic agonists often involves heterocyclic scaffolds. Research has led to the synthesis of novel PPARδ agonists with high selectivity over other PPAR subtypes (PPARα and PPARγ) nih.gov. For example, a novel agonist, compound 5a, demonstrated over 14,000-fold selectivity for PPARδ over PPARα and PPARγ nih.gov. Such selectivity is crucial to avoid side effects associated with the activation of other PPAR subtypes nih.gov. The activation of PPARδ by a selective agonist has been shown to produce potent anti-inflammatory effects in brain glial cells and inhibit amyloid plaque deposition in mouse models of Alzheimer's disease nih.gov.

Piperazine derivatives are well-known for their diverse activities within the central nervous system (CNS), frequently acting as agonists or antagonists at various neurotransmitter receptors researchgate.net.

Serotonin (B10506) (5-HT) Receptors: Many piperazine compounds interact with serotonin receptors. For instance, m-Trifluoromethylphenylpiperazine (TFMPP) and m-chlorophenylpiperazine (MCPP) are agonists at the 5-HT-1c receptor drugbank.com. In contrast, these same compounds act as antagonists at cortical 5-HT-2 receptors drugbank.com. This demonstrates that subtle changes in structure can lead to different functional activities at related receptor subtypes.

Sigma (σ) Receptors: Sigma receptors are implicated in a variety of CNS functions and are targets for neuropsychiatric and neuroprotective therapies. Certain N-benzyl alkyl ether piperazine derivatives have been synthesized that show high affinity and selectivity for the σ1 receptor subtype acs.org. For example, N-(benzofuran-2-ylmethyl)-N′-(4′-(2′′-fluoroethoxy)benzyl)piperazine was found to be a highly potent and selective σ1 ligand acs.org.

Table 2: Examples of Piperazine Derivatives and Their Neurotransmitter Receptor Interactions

| Compound/Derivative Class | Target Receptor | Observed Activity | Reference |

|---|---|---|---|

| m-Trifluoromethylphenylpiperazine (TFMPP) | 5-HT-1c | Agonist | drugbank.com |

| m-Trifluoromethylphenylpiperazine (TFMPP) | 5-HT-2 | Antagonist | drugbank.com |

| N-benzyl alkyl ether piperazines | Sigma-1 (σ1) | High-affinity ligands, often selective over σ2 | acs.org |

| Phenylacetamide piperazine derivatives | Sigma-1 (σ1) | Moderate affinity and considerable selectivity. | nih.gov |

Cell-Based Biological Activity Investigations (In Vitro Models)

In vitro (cell-based) models are essential for the preliminary evaluation of the biological activity of new chemical entities like analogues of this compound. These assays provide crucial data on a compound's efficacy, mechanism of action, and potential cytotoxicity before advancing to more complex models.

Common in vitro investigations for piperazine derivatives include:

Anticancer Activity Screening: The cytotoxic effects of piperazine analogues are frequently tested against a panel of human cancer cell lines. For example, various 1,3,5-triazine (B166579) derivatives incorporating a piperazine moiety have been evaluated for their anticancer potency against lines such as A549 (lung), MCF-7 (breast), and HeLa (cervical) cancer cells mdpi.com. The viability of cancer cells after treatment is often measured using assays like the MTT assay, which assesses metabolic activity mdpi.com.

Enzyme Inhibition Assays: Piperazine derivatives can act as enzyme inhibitors researchgate.netresearchgate.net. Fluorometric or colorimetric assays are used to quantify a compound's ability to inhibit a target enzyme. For instance, novel thiazolylhydrazine-piperazine derivatives have been evaluated for their inhibitory potency against monoamine oxidase (MAO) isoforms (MAO-A and MAO-B) using in vitro fluorometric methods mdpi.com. Similarly, high-throughput screening has identified pyridazinone and pyrazolethione analogues with piperazine-like structures that inhibit the Staphylococcus aureus sortase A (SrtA) enzyme with sub-micromolar IC50 values ucla.edu.

Receptor Binding and Functional Assays: To confirm interactions with specific receptors, radioligand binding assays are performed using cell membranes or tissue homogenates that express the target receptor acs.orgnih.gov. Following binding studies, functional assays are conducted to determine if the compound acts as an agonist or antagonist. For example, serotonin-stimulated phosphoinositide hydrolysis is a functional assay used to measure the activity of compounds at 5-HT2 and 5-HT1c receptors drugbank.com.

Antiproliferative Activity against Cancer Cell Lines

Piperazine derivatives have been a subject of significant research due to their potential pharmacological activities, including antiproliferative effects against various cancer cell lines iiarjournals.org.

The human chronic myelogenous leukemia (CML) cell line, K-562, is frequently used as a model to study the effects of potential anticancer agents iiarjournals.orgnih.govresearchgate.net. Research has demonstrated the antiproliferative activity of several piperazine derivatives against these cells.

In one study, five distinct piperazine derivatives were evaluated for their ability to inhibit K-562 cell proliferation nih.govresearchgate.net. Among them, two compounds, (S)-4-benzyl-1-(4-bromo-3-methylphenyl)-2 methylpiperazine (Compound A) and (E)-1-(3-methyl 4-((E)-3-(2-methylpropylidene) piperazin-1-yl) phenyl)-2-(2 methylpropylidene) piperazine (Compound E), showed significant inhibition of K-562 cell growth iiarjournals.orgnih.govresearchgate.net.

Another study synthesized ten new imatinib (B729) analogues containing a phenylamino-pyrimidine pyridine (PAPP) skeleton and an isatin (B1672199) core, connected by a 1,2,3-triazole ring mdpi.com. These compounds were tested against K-562 cells, with the 3,3-difluoro-5-methylated compound (3b) demonstrating an ability to decrease cell viability mdpi.com.

Table 1: Antiproliferative Activity of Piperazine Analogues against K-562 Cells

| Compound | IC50 Value | Source |

|---|---|---|

| (S)-4-benzyl-1-(4-bromo-3-methylphenyl)-2 methylpiperazine (Compound A) | 30.10 ± 1.6 µg/ml | iiarjournals.orgnih.govresearchgate.net |

| (E)-1-(3-methyl 4-((E)-3-(2-methylpropylidene) piperazin-1-yl) phenyl)-2-(2 methylpropylidene) piperazine (Compound E) | 4.60 ± 0.4 µg/ml | iiarjournals.orgnih.govresearchgate.net |

| 3,3-difluoro-5-methylated imatinib analogue (3b) | 35.8 µM | mdpi.com |

The antiproliferative effects of piperazine derivatives have also been investigated in solid tumor models, including lung carcinoma (A549) and breast adenocarcinoma (MCF-7) cell lines iiarjournals.org.

A series of benzimidazole-piperazine hybrids were synthesized and evaluated for their cytotoxic activity against both A549 and MCF-7 cells researchgate.net. Many of these hybrid molecules displayed a noteworthy and preferential antiproliferative effect against the human lung cancer A549 cell line, with IC50 values ranging from 2.8 to 7.8 μM researchgate.net. One compound in this series demonstrated a balanced cytotoxic effect against both lung (A549) and breast (MCF-7) cancer cells, with IC50 values of 5.4 μM and 4.2 μM, respectively researchgate.net.

Furthermore, newly synthesized imatinib analogues were tested on A549 cells mdpi.com. Three of these compounds, the 3,3-difluorinated (3a), 5-chloro-3,3-difluorinated (3c), and 5-bromo-3,3-difluorinated (3d) derivatives, were found to be significantly more potent than imatinib itself in this cell line mdpi.com.

Table 2: Antiproliferative Activity of Piperazine Analogues against A549 and MCF-7 Cells

| Compound | Cell Line | IC50 Value | Source |

|---|---|---|---|

| Benzimidazole-piperazine hybrid 17 | A549 | 5.4 µM | researchgate.net |

| Benzimidazole-piperazine hybrid 17 | MCF-7 | 4.2 µM | researchgate.net |

| 3,3-difluorinated imatinib analogue (3a) | A549 | 7.2 µM | mdpi.com |

| 5-chloro-3,3-difluorinated imatinib analogue (3c) | A549 | 6.4 µM | mdpi.com |

| 5-bromo-3,3-difluorinated imatinib analogue (3d) | A549 | 7.3 µM | mdpi.com |

Research has extended to the evaluation of piperazine derivatives against hepatocellular carcinoma (HCC) cell lines. A novel series of isoxazole-piperazine hybrids were synthesized and evaluated for their cytotoxic activities against human liver (Huh7 and Mahlavu) and breast (MCF-7) cancer cell lines researchgate.net. These derivatives showed potent cytotoxicity, with IC50 values in the low micromolar range researchgate.net.

Similarly, studies on boehmeriasin A derivatives found that these compounds exhibited exceptionally high activity against both well-differentiated (like Huh7) and poorly differentiated (like Mahlavu) liver cancer cells, with activity in the picomolar range durham.ac.uk. The mechanism of cell death was identified as apoptosis, characterized by cytochrome-C release and PARP protein cleavage durham.ac.uk. Another study identified a potent triazolothiadiazine derivative (compound 7b) that showed significant anticancer activity against a panel of HCC cell lines, including Huh7 and Mahlavu, with IC50 values between 0.2 and 1 µM nih.gov.

Table 3: Antiproliferative Activity of Piperazine Analogues against Liver Cancer Cells

| Compound Class | Cell Line | IC50 Range | Source |

|---|---|---|---|

| Isoxazole-piperazine derivatives | Huh7, Mahlavu | 0.3 - 3.7 µM | researchgate.net |

Induction of Cell Differentiation Studies

Beyond inhibiting proliferation, some this compound analogues have been investigated for their ability to induce differentiation in cancer cells, a therapeutic strategy aimed at causing malignant cells to mature into non-proliferating, specialized cell types nih.govnih.gov. The K-562 cell line serves as a valuable model for these studies, as it can be induced to differentiate along erythroid, macrophage, and megakaryocytic lineages iiarjournals.orgnih.gov.

Studies have shown that certain piperazine derivatives can induce K-562 cells to undergo erythroid differentiation, which is the process of developing into red blood cells iiarjournals.orgnih.govresearchgate.net. This suggests a potential mechanism of action that involves reactivating cellular maturation pathways that are suppressed in leukemia nih.gov. The ability of these compounds to induce terminal differentiation represents an alternative or complementary approach to direct cytotoxicity in cancer therapy mendeley.com.

Synergistic Effects with Established Therapeutic Agents

A significant area of research is the combination of novel compounds with established anticancer drugs to enhance therapeutic efficacy and potentially overcome drug resistance mdpi.commdpi.com. Piperazine derivatives have shown promise in this regard, exhibiting synergistic effects when used with conventional chemotherapeutic agents iiarjournals.orgnih.gov.

In studies involving the K-562 CML cell line, pronounced synergistic effects were observed when a piperazine derivative was added to suboptimal concentrations of established anticancer drugs like cytosine arabinoside or mithramycin iiarjournals.orgnih.govresearchgate.net. Synergy is often determined by calculating a Combination Index (CI), where a value below 1 indicates a synergistic interaction researchgate.netnih.govresearchgate.net. The combination of certain flavonoids with imatinib, a standard CML therapy, has also been evaluated, showing that such combinations can increase the cytotoxic effect on K-562 cells nih.gov. This approach could allow for the use of lower doses of conventional drugs, potentially reducing toxicity mdpi.com.

Antimicrobial and Antiviral Potential of Piperazine Derivatives

The piperazine nucleus is a versatile scaffold that has been extensively explored in drug discovery, leading to compounds with a broad spectrum of pharmacological activities, including antimicrobial and antiviral properties researchgate.net. The rise of antimicrobial resistance has spurred the development of novel agents, with piperazine derivatives emerging as promising candidates researchgate.netnih.govbioengineer.org.

Piperazine derivatives have demonstrated potent activity against both Gram-positive and Gram-negative bacteria bioengineer.org. Various synthesized derivatives have been screened for antibacterial and antifungal activity against a range of pathogens, including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans apjhs.comsemanticscholar.org. The mechanisms of action can include the disruption of the bacterial cell wall or interference with nucleic acid and protein synthesis bioengineer.org. Structural modifications, such as adding electron-withdrawing groups, have been shown to enhance the antibacterial activity of these compounds nih.gov. This body of research highlights the potential of the piperazine scaffold in designing next-generation antimicrobial agents to combat drug-resistant infections nih.govapjhs.com.

Table of Mentioned Compounds

| Compound Name | Type / Class |

|---|---|

| This compound | Parent Compound |

| (S)-4-benzyl-1-(4-bromo-3-methylphenyl)-2 methylpiperazine | Piperazine Derivative |

| (S)-1-benzyl-3-isobutylpiperazine-2,5-dione | Piperazine Derivative |

| (E)-1-(3-methyl 4-((E)-3-(2-methylpropylidene) piperazin-1-yl) phenyl)-2-(2 methylpropylidene) piperazine | Piperazine Derivative |

| Imatinib | Established Therapeutic Agent (TKI) |

| Cytosine arabinoside | Established Therapeutic Agent |

| Mithramycin | Established Therapeutic Agent |

| Benzimidazole-piperazine hybrids | Piperazine Derivatives |

| Isoxazole-piperazine hybrids | Piperazine Derivatives |

| Boehmeriasin A analogues | Natural Product Derivatives |

| Triazolothiadiazine derivatives | Piperazine Derivatives |

Antibacterial Activity

Piperazine derivatives have been extensively investigated as potential solutions to the growing problem of multidrug-resistant bacteria. researchgate.net The core piperazine structure is incorporated into various molecular frameworks to enhance antibacterial efficacy. Studies have shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria. researchgate.netresearchgate.net

Research into N-substituted piperazine flavonol derivatives identified compounds with significant antibacterial properties. For instance, one derivative, compound 2g, demonstrated a minimum inhibitory concentration (MIC) of 6.25 µg/mL against Staphylococcus aureus and 25 µg/mL against Escherichia coli. nih.gov This compound was also found to inhibit the formation of S. aureus biofilms, a key factor in persistent infections. nih.gov Another study focused on piperazine hybridized coumarin (B35378) indolylcyanoenones, where the 4-chlorobenzyl derivative (11f) showed potent inhibition of Pseudomonas aeruginosa with a low MIC of 1 μg/mL, which was four times more effective than the conventional antibiotic norfloxacin. mdpi.com Preliminary mechanistic studies suggest that this compound acts by destroying the bacterial cell membrane, leading to increased permeability and leakage of intracellular components. mdpi.com

Further research has explored a variety of piperazine derivatives against a panel of pathogenic bacteria. In one study, novel piperazine derivatives were screened, and compound RL-308 showed potent activity against Shigella flexneri (MIC of 2 µg/mL), S. aureus (MIC of 4 µg/mL), and Methicillin-resistant S. aureus (MRSA) (MIC of 16 µg/mL). ijcmas.comresearchgate.net These findings highlight the versatility of the piperazine scaffold in developing new antibacterial agents that can combat a range of bacterial pathogens. ijcmas.comijpras.com

| Compound Analogue | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Compound 2g (N-substituted piperazine flavonol) | Staphylococcus aureus | 6.25 µg/mL | nih.gov |

| Compound 2g (N-substituted piperazine flavonol) | Escherichia coli | 25 µg/mL | nih.gov |

| Compound 11f (Piperazine hybridized coumarin indolylcyanoenone) | Pseudomonas aeruginosa | 1 µg/mL | mdpi.com |

| Compound 5e (6-bromo PHCI) | Staphylococcus aureus | 2-4 µg/mL | mdpi.com |

| Compound RL-308 | Shigella flexneri | 2 µg/mL | ijcmas.comresearchgate.net |

| Compound RL-308 | Staphylococcus aureus | 4 µg/mL | ijcmas.comresearchgate.net |

| Compound RL-308 | Methicillin-resistant S. aureus (MRSA) | 16 µg/mL | ijcmas.comresearchgate.net |

Antiviral Activity (e.g., against Influenza A (H1N1) virus)

The piperazine heterocycle is a key component in many FDA-approved antiviral drugs, demonstrating its importance in antiviral research. arabjchem.org Derivatives have been developed and tested against a variety of viruses, including Influenza A, HIV, and Hepatitis B virus (HBV). arabjchem.org

In the context of influenza, which poses a significant global health threat, new antiviral agents are urgently needed. nih.gov Research has focused on designing piperazine-containing molecules that can inhibit viral replication. One study detailed the synthesis of substituted quinoline (B57606) derivatives featuring piperazine moieties, which were evaluated for their in vitro activity against the Influenza A virus (IAV). nih.gov Several of these compounds exhibited more potent anti-IAV activity than the reference drug, Ribavirin, with IC₅₀ values ranging from 0.88 to 4.92 μM. nih.gov Specifically, compound 9b showed broad-spectrum antiviral activity with an IC₅₀ of 0.88-6.33 μM. nih.gov Preliminary mechanistic studies indicated that these compounds may function by inhibiting viral RNA transcription and replication. nih.gov

The mechanism of action for many anti-influenza drugs involves the inhibition of neuraminidase (NA), a viral enzyme crucial for the release of new virus particles from infected cells. nih.govscienceopen.com While direct studies on this compound's NA inhibition are not specified, other molecules containing different heterocyclic cores have demonstrated this mechanism. scienceopen.com For example, chlorogenic acid has been shown to act as a neuraminidase blocker against both H1N1 and H3N2 strains. scienceopen.com The development of piperazine analogues could potentially target similar viral processes.

| Compound Class | Target Virus | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Substituted quinolines with piperazine moieties (e.g., 4a, 4c, 6c, 9b) | Influenza A Virus (IAV) | 0.88 - 4.92 µM | nih.gov |

| Compound 9b | Influenza A Virus (IAV) | 0.88 - 6.33 µM (broad-spectrum) | nih.gov |

| Indole derivatives with piperazine (Compound 39) | Influenza A Virus (H1N1) | 5.2 × 10⁻⁴ µM (EC₅₀) | arabjchem.org |

| Indole derivatives with piperazine (Compound 42) | Influenza A Virus (H1N1) | 5.8 × 10⁻⁶ µM (EC₅₀) | arabjchem.org |

Role in Supramolecular Catalysis

Supramolecular catalysis leverages non-covalent interactions to create organized structures that can act as catalysts, often mimicking the efficiency and selectivity of natural enzymes. mdpi.com Piperazine derivatives, particularly chiral variants like this compound, are valuable building blocks in this field due to their rigid structure and ability to form predictable supramolecular assemblies through interactions like hydrogen bonding. rsc.org

Chiral Recognition in Asymmetric Transformations

Asymmetric catalysis is a critical tool for synthesizing enantiomerically pure compounds, which is vital in the pharmaceutical industry. sigmaaldrich.comyoutube.com Chiral piperazines, valued for their rigid C2-symmetric framework, have been successfully employed as organocatalysts in asymmetric reactions. unl.pt The inherent 1,2-diamine functionality within the piperazine ring provides two key nitrogen atoms that can participate in catalytic cycles. unl.pt

For example, chiral 2,5-disubstituted piperazines, such as (2S,5S)-2,5-dibenzylpiperazine and (2S,5S)-2,5-diisopropylpiperazine, which are close structural analogues of this compound, have proven to be highly efficient catalysts for the asymmetric Michael addition of aldehydes to nitroalkenes. unl.pt The catalytic cycle is presumed to proceed through the formation of a chiral enamine intermediate. The piperazine catalyst reacts with the aldehyde to form this intermediate, which then attacks the nitroalkene. The steric and electronic properties of the piperazine's side chains (e.g., isobutyl groups) create a defined chiral environment, directing the attack to one face of the nitroalkene, thereby controlling the stereochemistry of the product. This process allows for the generation of products with high enantioselectivity. unl.pt The development of facile methods to synthesize a wide range of chiral piperazines continues to expand their utility in asymmetric catalysis. dicp.ac.cnrsc.orgnih.gov

Interfacial Catalysis Mechanisms

Interfacial catalysis occurs at the boundary between two immiscible phases, such as a gas-liquid or liquid-liquid interface. nih.gov Catalysts designed to be surface-active can position themselves at this interface, dramatically accelerating reactions by increasing the contact between reactants from different phases and overcoming mass transfer limitations. nih.gov

While direct applications of this compound in interfacial catalysis are not extensively documented, the principles of supramolecular chemistry suggest its potential in this area. Piperazine-based ligands are known to self-assemble into complex supramolecular networks and frameworks through hydrogen bonding and coordination with metal ions. rsc.orgmdpi.com This ability to form ordered, high-surface-area structures is a key attribute for developing effective interfacial catalysts.

A plausible mechanism would involve the functionalization of this compound analogues to enhance their surface activity, encouraging them to self-assemble at an interface. These supramolecular assemblies could create a localized environment with high catalyst concentration and specific chirality. This organized interfacial layer could then efficiently catalyze reactions between a gas-phase reactant and a liquid-phase substrate, similar to how particle-stabilized foams create microreactors at the gas-liquid interface. nih.gov The chiral nature of the piperazine building block would also allow for the possibility of performing asymmetric catalysis directly at the interface, a sophisticated strategy for process intensification.

Broader Research Context and Future Directions

(S)-2-Isobutylpiperazine as a Chiral Building Block in Advanced Organic Synthesis

This compound and its derivatives are valuable chiral building blocks in asymmetric synthesis. bldpharm.combldpharm.com Chiral building blocks are essential for creating stereochemically pure compounds, a critical aspect of modern drug design and development, as the stereochemistry of a molecule can significantly influence its biological activity. nih.gov The isobutyl group at the stereocenter of this compound provides a specific spatial arrangement that can be exploited to control the stereochemical outcome of subsequent reactions.